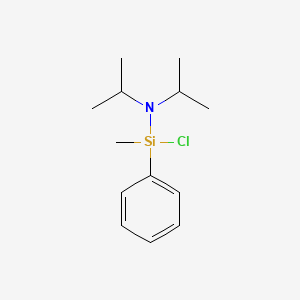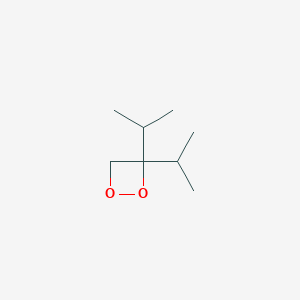
3,3-Di(propan-2-yl)-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Di(propan-2-yl)-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Di(propan-2-yl)-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate dihydroperoxides. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the dioxetane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Di(propan-2-yl)-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the dioxetane ring, forming simpler organic molecules.
Substitution: Substitution reactions may occur at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides or epoxides, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3,3-Di(propan-2-yl)-1,2-dioxetane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3,3-Di(propan-2-yl)-1,2-dioxetane involves the cleavage of the dioxetane ring, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, resulting in a range of biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
- 3,3-Di(propan-2-yl)azetidine-2,4-dione
- 3,3-Dimethyl-1-butene
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
Comparison: Compared to these similar compounds, 3,3-Di(propan-2-yl)-1,2-dioxetane is unique due to its four-membered ring structure containing two oxygen atoms. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
144026-55-1 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3,3-di(propan-2-yl)dioxetane |
InChI |
InChI=1S/C8H16O2/c1-6(2)8(7(3)4)5-9-10-8/h6-7H,5H2,1-4H3 |
Clave InChI |
URVKCTMOWQXEOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(COO1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


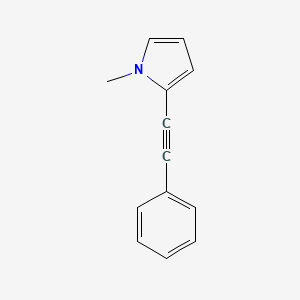
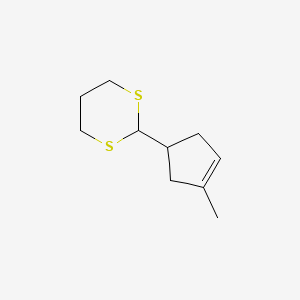

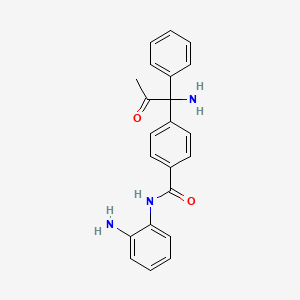
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
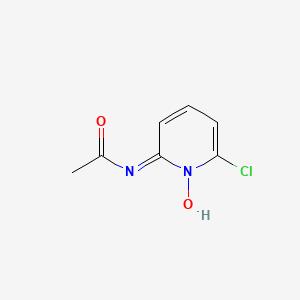
methanone](/img/structure/B12543080.png)
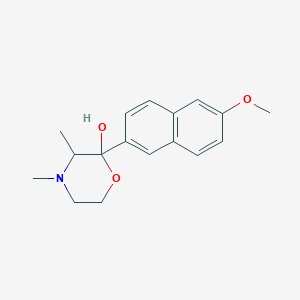

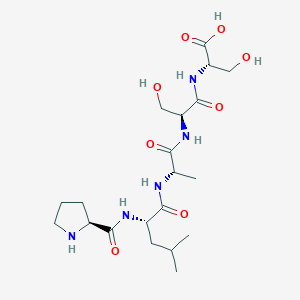


![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
